molecular formula C10H14N2O4S B5045628 N-ISOPROPYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE

N-ISOPROPYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B5045628
M. Wt: 258.30 g/mol
InChI Key: QZMPGPWLHONTIX-UHFFFAOYSA-N
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Description

Overview of Benzenesulfonamide (B165840) Scaffolds in Chemical Research

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry and drug development. ajchem-b.comresearchgate.net These structures are integral to a wide array of therapeutic agents due to their versatile biological activities, which include antimicrobial, anticancer, antiviral, and antidiabetic properties. ajchem-b.comekb.eg The sulfonamide group (-SO₂NH-) can act as a transition-state analog and bind effectively to enzyme active sites, such as zinc-containing metalloenzymes. nih.govrsc.org This has led to their successful application as carbonic anhydrase inhibitors, diuretics, and protease inhibitors. ekb.egrsc.org The adaptability of the benzenesulfonamide core allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological profiles of derivative compounds. nih.govnih.gov

Historical Context of Nitro-Substituted Sulfonamides in Academic Inquiry

The history of sulfonamides as pharmaceuticals began with the discovery of Prontosil in the 1930s, which revolutionized the treatment of bacterial infections. researchgate.net Nitro-substituted aromatic compounds, including nitro-benzenesulfonamides, have long been pivotal in organic synthesis. The nitro group is a strong electron-withdrawing group that can activate the aromatic ring for nucleophilic substitution reactions and can also be readily reduced to an amino group, providing a key handle for further synthetic transformations. nbinno.com In the context of medicinal chemistry, the inclusion of a nitro group has been explored to modulate the electronic properties and antibacterial activity of sulfonamide drugs. nih.gov Historically, these compounds have served as important intermediates in the synthesis of dyes, pharmaceuticals, and other advanced materials. nbinno.com

Significance of the N-ISOPROPYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE Core Structure

The 4-Methyl-3-nitro-benzenesulfonyl Moiety: The benzene (B151609) ring is substituted with a methyl group and a nitro group. The methyl group at the 4-position is an electron-donating group, while the nitro group at the 3-position is strongly electron-withdrawing. This particular substitution pattern influences the electron density of the aromatic ring and the acidity of the sulfonamide N-H proton.

The N-isopropyl Group: The attachment of an isopropyl group to the sulfonamide nitrogen introduces significant steric bulk. fiveable.me This branched alkyl group can impact the molecule's conformation, solubility, and how it interacts with biological targets or other reactants. fiveable.meyoutube.com Compared to a linear alkyl group, the isopropyl substituent creates a more sterically hindered environment around the sulfonamide nitrogen, which can influence reaction selectivity and intermolecular interactions. fiveable.meyoutube.com The N-alkylation of sulfonamides is a known strategy for modifying ligand selectivity for biological targets, such as G-protein coupled receptors. nih.gov

The combination of these electronic and steric features makes the core structure a unique scaffold for further chemical exploration.

Research Aims and Scope for this compound

While specific, dedicated research on this compound is not extensively documented in public literature, its structure suggests several potential avenues for academic and industrial inquiry. The primary precursor, 4-Methyl-3-nitro-benzenesulfonyl chloride, is a known intermediate in organic synthesis. chemicalbook.com

Key Research Aims Could Include:

Synthetic Intermediate: The compound could serve as a valuable intermediate. The nitro group can be chemically reduced to an amine, which would provide a site for introducing further chemical diversity, leading to the creation of novel compound libraries for screening.

Medicinal Chemistry Scaffolding: Given the broad biological activities of sulfonamides, this compound could be used as a foundational scaffold. ekb.egrsc.org Research could focus on synthesizing derivatives to probe for specific biological activities, such as enzyme inhibition or receptor antagonism.

Materials Science: Aromatic nitro compounds are sometimes explored for their optical or electronic properties. Investigations could explore the potential of this molecule or its derivatives in the development of novel materials.

The scope of research would likely involve multi-step synthesis to create a library of related compounds, followed by evaluation of their chemical properties and biological activities.

Compound Data

Below are tables detailing the properties of the primary compound and its key precursor.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₄S
Molecular Weight 258.30 g/mol
General Class N-substituted Benzenesulfonamide
Key Functional Groups Sulfonamide, Nitro Group, Isopropyl Group, Methyl Group

Table 2: Properties of Precursor 4-Methyl-3-nitro-benzenesulfonyl chloride

PropertyValue
Molecular Formula C₇H₆ClNO₄S
Molar Mass 235.64 g/mol
Melting Point 30-34 °C
Boiling Point 152-154 °C at 1 mmHg
Appearance White to light yellow solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-nitro-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-7(2)11-17(15,16)9-5-4-8(3)10(6-9)12(13)14/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMPGPWLHONTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Isopropyl 4 Methyl 3 Nitro 1 Benzenesulfonamide

Classical and Contemporary Synthetic Routes to Nitrobenzenesulfonamides

The synthesis of N-isopropyl-4-methyl-3-nitro-1-benzenesulfonamide and related nitrobenzenesulfonamides can be achieved through various established and modern synthetic protocols. These methods range from direct, multi-step classical approaches to more streamlined contemporary strategies, including those mediated by transition metals.

Direct Sulfonation and Amination Approaches

The most traditional and direct route to N-substituted nitrobenzenesulfonamides involves a two-step sequence: electrophilic sulfonation of a nitrated aromatic precursor, followed by amination of the resulting sulfonyl chloride.

For the synthesis of this compound, the process commences with 2-nitrotoluene. This starting material undergoes chlorosulfonation, typically using chlorosulfonic acid, to introduce the sulfonyl chloride group onto the aromatic ring. The directing effects of the methyl and nitro groups favor the substitution at the C4 position, yielding the key intermediate, 4-methyl-3-nitrobenzene-1-sulfonyl chloride. chemicalbook.com

This intermediate is then subjected to a nucleophilic substitution reaction with isopropylamine. The amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide C-N bond. An excess of the amine or the addition of a non-nucleophilic base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme: Two-Step Synthesis Step 1: Chlorosulfonation

Reactant: 2-Nitrotoluene

Reagent: Chlorosulfonic Acid (ClSO₃H)

Product: 4-Methyl-3-nitrobenzene-1-sulfonyl chloride chemicalbook.com

Step 2: Amination

Reactant: 4-Methyl-3-nitrobenzene-1-sulfonyl chloride

Reagent: Isopropylamine ((CH₃)₂CHNH₂)

Product: this compound

One-Pot Synthesis Strategies for this compound Precursors

Efficiency in chemical synthesis can be significantly enhanced by employing one-pot strategies, which reduce the need for intermediate isolation and purification steps. The precursor, 4-methyl-3-nitrobenzene-1-sulfonyl chloride, is amenable to such a process.

A documented one-pot synthesis involves the direct reaction of o-nitrotoluene with an excess of chlorosulfonic acid. chemicalbook.com In this procedure, o-nitrotoluene is added dropwise to the chlorosulfonic acid, often with a small amount of sulfamic acid, while controlling the temperature. chemicalbook.com After a period of stirring at a slightly elevated temperature, the reaction mixture is quenched in ice water, causing the sulfonyl chloride product to precipitate, allowing for its isolation by filtration. chemicalbook.com This method provides a direct and high-yielding route to the necessary precursor for the final amination step.

Palladium-Mediated Reactions in Sulfonamide Synthesis

Contemporary organic synthesis has increasingly relied on transition-metal catalysis to construct chemical bonds under mild conditions with high functional group tolerance. Palladium-catalyzed reactions represent a significant advancement in the synthesis of aryl sulfonamides, offering alternatives to the classical sulfonyl chloride routes. nih.gov

One innovative palladium-catalyzed method involves the three-component coupling of an aryl iodide, a sulfur dioxide surrogate (like DABSO), and an amine. While not specifically documented for this compound, this strategy could theoretically be adapted using 2-iodo-1-methyl-4-nitrobenzene as the starting aryl halide.

Another powerful approach is the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.govacs.org This process allows for the conversion of an arylboronic acid to the corresponding arylsulfonyl chloride under mild conditions, which can then be reacted with an amine in situ or in a subsequent step. acs.org This method is noted for its broad functional group tolerance, a significant advantage over the harsh conditions of classical chlorosulfonation. nih.govacs.org More recent developments have also shown the synthesis of related sulfinamides from aryl halides and N-sulfinylamines, which can be subsequently oxidized to sulfonamides. nih.govacs.org

Functional Group Interconversions on the this compound Scaffold

Once synthesized, the this compound molecule serves as a scaffold for further chemical modifications. The presence of the nitro group and the sulfonamide N-H proton provides reactive sites for a variety of functional group interconversions.

Reduction of the Nitro Group to Amino Derivatives

The reduction of the aromatic nitro group to a primary amino group is a fundamental transformation in organic synthesis. This conversion transforms the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring and providing a nucleophilic handle for further derivatization. A variety of reagents can accomplish this transformation with high chemoselectivity, leaving the sulfonamide group intact. wikipedia.orgcommonorganicchemistry.com

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is often clean and high-yielding but may not be suitable for molecules with other reducible functional groups.

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid, are effective for reducing nitroarenes. commonorganicchemistry.com These methods are robust and tolerant of many functional groups.

Transfer Hydrogenation: This technique uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C. It avoids the need for high-pressure hydrogen gas.

Reagent SystemTypical ConditionsSelectivity Notes
H₂, Pd/CMethanol or Ethanol, RT, 1-4 atm H₂Highly efficient; may reduce other groups (alkenes, alkynes, etc.). commonorganicchemistry.com
Fe, Acetic AcidRefluxing acetic acidMild and selective for nitro groups. commonorganicchemistry.com
SnCl₂·2H₂OEthanol or Ethyl Acetate, HeatGood for substrates with acid-sensitive groups. commonorganicchemistry.com
Zn, Ammonium ChlorideAqueous Methanol, RTMild conditions suitable for sensitive substrates. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous/Organic Biphasic System, RTOften used for selective reduction of one nitro group in dinitro compounds.

Alkylation and Acylation Reactions on the Sulfonamide Nitrogen

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a suitable base to form a sulfonamidate anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for alkylation and acylation at the nitrogen center.

N-Alkylation: The deprotonated sulfonamide can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in a standard nucleophilic substitution reaction. The choice of base is crucial; common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

N-Acylation: Similarly, the sulfonamidate anion can react with acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces an acyl group onto the sulfonamide nitrogen, forming an N-acylsulfonamide. These reactions are typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct.

Synthesis of this compound Analogues and Derivatives

The structural framework of this compound offers multiple avenues for chemical modification, enabling the synthesis of a wide range of analogues and derivatives. These modifications can be systematically categorized based on the region of the molecule being altered: the N-isopropyl moiety, the methyl-nitro phenyl ring, and the central sulfonamide linkage.

Modification of the Isopropyl Moiety

The N-isopropyl group of the sulfonamide can be replaced with various other alkyl, aryl, or heterocyclic moieties to generate a library of structurally diverse analogues. A primary strategy to achieve this involves the reaction of the key intermediate, 4-methyl-3-nitrobenzenesulfonyl chloride, with a diverse selection of primary and secondary amines. This approach allows for the introduction of a wide array of substituents at the nitrogen atom of the sulfonamide.

Alternatively, N-alkylation of the parent sulfonamide, 4-methyl-3-nitro-1-benzenesulfonamide, presents another viable route. nsf.gov This method typically involves the deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with an alkyl halide. While direct N-alkylation of this compound to introduce a second substituent on the nitrogen is sterically hindered and electronically disfavored, the initial synthesis with different amines is the more common and effective strategy for diversification at this position.

Below is a representative table of analogues that can be synthesized by reacting 4-methyl-3-nitrobenzenesulfonyl chloride with various amines, based on established synthetic protocols for sulfonamides. nih.govresearchgate.net

Amine ReactantResulting N-SubstituentProduct Name
CyclohexylamineCyclohexylN-cyclohexyl-4-methyl-3-nitro-1-benzenesulfonamide
BenzylamineBenzylN-benzyl-4-methyl-3-nitro-1-benzenesulfonamide
AnilinePhenyl4-methyl-3-nitro-N-phenyl-1-benzenesulfonamide
MorpholineMorpholinyl4-(4-methyl-3-nitrophenylsulfonyl)morpholine

Substitutions on the Methyl-Nitro Phenyl Ring

The aromatic core of this compound, the methyl-nitro phenyl ring, is amenable to a variety of chemical transformations, allowing for the introduction of additional substituents or the modification of existing ones.

A significant transformation is the reduction of the nitro group to an amine. This reaction is a cornerstone in the synthesis of many pharmaceutical and chemical entities. A variety of reducing agents can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups. wikipedia.org Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. wikipedia.org Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acidic media also provide efficient reduction of the nitro group to the corresponding amine. wikipedia.org The resulting amino group can then serve as a handle for further functionalization, such as diazotization followed by Sandmeyer reactions to introduce a range of substituents including halogens, cyano, and hydroxyl groups.

Furthermore, the methyl group on the phenyl ring can be a site for oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. This transformation provides another point for diversification, for instance, through amide or ester formation.

Electrophilic aromatic substitution reactions on the phenyl ring are also possible, although the directing effects of the existing substituents (the activating methyl group and the deactivating nitro and sulfonamide groups) must be considered. chemguide.co.uk Halogenation, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator or under acidic conditions. The position of substitution will be dictated by the combined electronic effects of the substituents already present on the ring.

The following table summarizes potential modifications on the methyl-nitro phenyl ring and the resulting products.

Reaction TypeReagents and ConditionsFunctional Group TransformationProduct Type
Nitro ReductionH2, Pd/C or SnCl2, HCl-NO2 → -NH2N-isopropyl-3-amino-4-methyl-1-benzenesulfonamide
Methyl OxidationKMnO4, heat-CH3 → -COOH5-(N-isopropylsulfamoyl)-2-nitrobenzoic acid
HalogenationNBS, AIBNRing-H → Ring-BrBromo-N-isopropyl-4-methyl-3-nitro-1-benzenesulfonamide

Diversification at the Sulfonamide Linkage

The sulfonamide linkage itself offers opportunities for chemical modification, although these transformations are generally less common than modifications at the N-substituent or the aromatic ring. One potential reaction is the hydrolysis of the sulfonamide bond under harsh acidic or basic conditions to yield the corresponding sulfonic acid, 4-methyl-3-nitrobenzenesulfonic acid, and isopropylamine. This reaction, however, often requires vigorous conditions due to the stability of the sulfonamide bond.

A more synthetically useful transformation is the cleavage of the N-S bond. While challenging, certain reductive cleavage methods have been developed for secondary sulfonamides, which could potentially be adapted to this compound. Such a reaction would generate the corresponding amine (isopropylamine) and a sulfinic acid derivative, which could then be further functionalized.

Another avenue for diversification involves the conversion of the sulfonamide back to a sulfonyl chloride. This can be achieved under specific conditions, for example, by reaction with a chlorinating agent like phosphorus pentachloride (PCl5). The resulting 4-methyl-3-nitrobenzenesulfonyl chloride can then be reacted with a different amine or nucleophile to generate a new series of sulfonamide or sulfonate ester derivatives.

The table below outlines some of the possible transformations at the sulfonamide linkage.

Reaction TypeReagents and ConditionsProduct Type
HydrolysisStrong acid or base, heat4-methyl-3-nitrobenzenesulfonic acid
Reductive CleavageSpecialized reducing agentsIsopropylamine and 4-methyl-3-nitrobenzenesulfinic acid
Conversion to Sulfonyl ChloridePCl54-methyl-3-nitrobenzenesulfonyl chloride

Structure Activity Relationship Sar Studies of N Isopropyl 4 Methyl 3 Nitro 1 Benzenesulfonamide Derivatives

Impact of Substituents on Benzenesulfonamide (B165840) Core Activity

The benzenesulfonamide core is a well-established pharmacophore found in a multitude of therapeutic agents. The nature and position of substituents on the phenyl ring are critical determinants of the molecule's electronic properties, solubility, and steric profile, which in turn govern its interaction with biological targets.

Role of the Nitro Group Position and Nature

The nitro (NO₂) group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzene (B151609) ring. This electronic effect can impact the acidity of the sulfonamide proton and the molecule's ability to participate in key binding interactions.

The position of the nitro group is a critical factor in determining its effect on biological activity. When positioned at the ortho- or para-positions, the nitro group exerts a strong electron-withdrawing effect through resonance (-R effect), decreasing the electron density at these positions. nih.gov Conversely, when at the meta-position, its influence is primarily inductive (-I effect). nih.gov In the parent compound, the nitro group is at position 3 (meta to the sulfonamide group and ortho to the methyl group). This positioning deactivates the ring towards electrophilic substitution but can be crucial for specific interactions within a receptor's binding pocket.

Studies on various aromatic compounds have shown that the position of the nitro group can dramatically alter biological outcomes. For instance, in a series of nitro-substituted chalcones, compounds with an ortho-nitro group exhibited the highest anti-inflammatory activity, while those with a para-nitro group showed potent vasorelaxant effects. rsc.org Research on benzamines revealed that the addition of a nitro group could convert non-mutagenic compounds into direct mutagens, with the specific position of the nitro group affecting the degree of mutagenicity. nih.gov Furthermore, kinetic studies on the solvolysis of nitro-substituted benzyl (B1604629) and benzoyl halides indicate that an ortho-nitro group can act as an intramolecular nucleophilic assistant, altering reaction rates and mechanisms. nih.gov This suggests that the 3-nitro substituent in the parent compound likely plays a precise role in orienting the molecule within a binding site and modulating the pKa of the sulfonamide NH.

Contributions of the N-Substituent to Biological Efficacy

The substituent attached to the sulfonamide nitrogen atom (the "N-substituent") plays a pivotal role in defining the pharmacological profile of sulfonamide-based agents. This group can modulate the compound's acidity, lipophilicity, and steric fit within a target's active site.

Varied Alkyl and Aryl Substitutions on the Sulfonamide Nitrogen

Research has shown that substituents on the sulfonamide nitrogen can determine the mechanistic pathway of drug action. acs.org The size, shape, and electronic nature of the N-substituent are critical for activity.

Alkyl Substitutions : Simple N-alkylbenzenesulfonamides have been synthesized and shown to possess activity as potassium channel antagonists. nih.gov The length and branching of the alkyl chain can be optimized to improve potency and selectivity.

Aryl Substitutions : N-aryl substitution introduces a larger, rigid moiety that can engage in π-stacking or other specific interactions. In a study of endothelin receptor antagonists, a 1,5-substitution pattern on a naphthalene (B1677914) ring attached to the sulfonamide nitrogen was found to be a key feature for activity.

Heterocyclic Substitutions : Incorporating heterocyclic rings is a common strategy in drug design. N-(isoxazolyl) and N-(pyrimidinyl) sulfonamides are prominent examples that have led to potent antagonists and inhibitors.

The table below summarizes findings from various studies on how different N-substituents affect the biological activity of sulfonamide derivatives.

N-Substituent ClassExample Substituent(s)Observed Biological ActivityReference
AlkylVaried N-alkyl chainsAntagonistic activity against Kv3.1 potassium channels nih.gov
Aryl/Heteroaryl3,4-dimethyl-5-isoxazolylEndothelin receptor A (ETA) antagonism
Aryl/HeteroarylIndolylAnti-proliferative (tubulin inhibition) acs.org
Aryl/HeteroarylThiazolylAntibacterial acs.org

Stereochemical Considerations for Optimal Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor for biological activity, as interactions with chiral biological macromolecules (like enzymes and receptors) are often stereospecific. For the parent compound, the N-isopropyl group is achiral. However, if this group were replaced with a chiral substituent, the different enantiomers could exhibit vastly different biological activities.

The importance of stereochemistry at the N-substituent has been demonstrated in several sulfonamide series.

In a study of sulfonamide analogues of the natural product cryptopleurine, the racemic form was 3- to 5-fold less active than the pure (−)-(R)-enantiomer. This suggests that the (S)-enantiomer is not merely inactive but may even interfere with the activity of the (R)-enantiomer.

The use of chiral amino acids as precursors for sulfonamide synthesis is a growing area of interest, precisely because they introduce chirality and offer a platform for creating structurally diverse and stereochemically defined molecules. acs.org

The rigidity of spirocyclic frameworks, when incorporated into sulfonamide structures, provides a well-defined spatial orientation for substituents, allowing for more precise and effective interactions with three-dimensional binding sites compared to more flexible or planar systems.

These findings underscore that if the N-isopropyl group were to be replaced by a chiral moiety, the stereochemistry at that position would be a crucial parameter to optimize for achieving maximal biological efficacy.

Linker Chemistry and Pharmacophore Modeling for N-ISOPROPYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE Analogues

The exploration of linker chemistry and pharmacophore modeling provides a rational framework for the design of novel analogues of this compound with potentially enhanced potency and selectivity. These approaches are crucial in medicinal chemistry to understand the interaction between a ligand and its biological target, guiding the synthesis of more effective therapeutic agents.

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for benzenesulfonamide analogues would typically define the spatial relationships between key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For sulfonamide-containing compounds targeting certain receptors, a pharmacophore model might include multiple hydrogen bond acceptor regions surrounding a large hydrophobic area, with additional hydrophobic or aromatic regions on its periphery. nih.gov The sulfonamide group itself is often a key feature, acting as a hydrogen bond acceptor. nih.gov The development of such models involves aligning active compounds to identify common features and then validating the model with known active and inactive compounds. researchgate.net

The table below illustrates hypothetical pharmacophore features for a series of benzenesulfonamide analogues, demonstrating how variations in these features could correlate with biological activity.

Compound AnalogueHydrogen Bond AcceptorsHydrophobic RegionsAromatic RingsPredicted Activity
Analogue A212High
Analogue B121Moderate
Analogue C202Low
Analogue D111Moderate-Low

This table is for illustrative purposes to demonstrate the concept of pharmacophore modeling and does not represent actual experimental data for this compound analogues.

Identification of Key Structural Features for Target Selectivity

The selectivity of this compound analogues for their biological targets is determined by specific structural features that allow for differential binding to the desired target over off-targets. Understanding these key features is fundamental for designing safer and more effective drugs.

For benzenesulfonamide-based inhibitors, target selectivity is often achieved through the "tail approach," where modifications are made to the part of the molecule that extends away from the core scaffold. nih.gov These modifications can lead to interactions with less conserved regions of the target enzyme's active site, thereby enhancing selectivity. nih.gov

Key structural features that influence target selectivity include:

Substituents on the Phenyl Ring: The nature and position of substituents on the benzenesulfonamide phenyl ring are critical. For example, the nitro group at the 3-position and the methyl group at the 4-position of the parent compound contribute to its electronic and steric properties. Altering these substituents can modulate binding affinity and selectivity. In some benzenesulfonamide derivatives, the addition of fluorine or chlorine atoms has been shown to increase inhibitory potency. nih.gov

The Sulfonamide Moiety: The -SO2NH- group is a crucial zinc-binding group in many enzyme inhibitors, such as carbonic anhydrase inhibitors. nih.gov Modifications to the nitrogen substituent (the isopropyl group in this case) can significantly impact selectivity. The size, shape, and lipophilicity of this substituent can determine how well the inhibitor fits into the active site pocket and interacts with surrounding amino acid residues. nih.gov For instance, bulkier substituents may be better accommodated by some isoforms over others.

The following table presents hypothetical data illustrating how modifications to the core structure of this compound could affect target selectivity.

CompoundR1 (N-substituent)R2 (Phenyl Substituent)Target A IC50 (nM)Target B IC50 (nM)Selectivity (B/A)
Parent Compound Isopropyl4-Methyl, 3-Nitro5050010
Analogue 1Cyclohexyl4-Methyl, 3-Nitro25100040
Analogue 2Isopropyl4-Chloro, 3-Nitro753004
Analogue 3Isopropyl4-Methyl, 3-Amino2004002

This table is for illustrative purposes to demonstrate structure-activity relationships and does not represent actual experimental data.

Computational Chemistry and Molecular Modeling of N Isopropyl 4 Methyl 3 Nitro 1 Benzenesulfonamide

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

To understand the potential biological activity of N-ISOPROPYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE, its interaction with protein targets can be simulated. While specific docking studies for this compound are not published, research on structurally similar compounds provides a reliable model for its potential interactions. For instance, studies on 4-methyl-N-(3-nitrophenyl)benzenesulfonamide, an analogue with a nitro group in the same meta position, reveal key interaction patterns when docked with biological targets like penicillin-binding protein 2X (PBP-2X), a crucial enzyme in bacterial cell wall synthesis.

Table 1: Predicted Ligand-Protein Interactions for a Benzenesulfonamide (B165840) Analogue

Interacting Ligand Group Protein Residue(s) Type of Interaction
Sulfonyl Group (O=S=O) Arginine, Glycine Hydrogen Bonding, Electrostatic
Sulfonamide Linker (-NH-) Valine Hydrogen Bonding
Nitro Group (-NO2) Active Site Residues Electrostatic/Polar Interactions
Methyl/Isopropyl Groups Hydrophobic Pocket van der Waals Forces

Data modeled from studies on analogous sulfonamide compounds.

Binding affinity is a measure of the strength of the interaction between a ligand and its target. In molecular docking, this is often estimated using scoring functions, which calculate a value representing the binding energy. Lower energy scores typically indicate higher binding affinity.

For sulfonamide derivatives docked against targets like PBP-2X, scoring functions such as Glide score are utilized. A study on 4-methyl-N-(3-nitrophenyl)benzenesulfonamide reported a favorable Glide score of -7.47 and a Glide energy of -46.238 kcal/mol. These values suggest a strong and stable interaction with the protein's active site, indicating potential inhibitory activity. Given the structural similarity, this compound is also expected to exhibit strong binding affinity to similar biological targets, although the replacement of the nitrophenyl group with an isopropyl group would alter the specific energy values due to changes in size, flexibility, and electronic properties.

Table 2: Predicted Binding Affinity for a Benzenesulfonamide Analogue against PBP-2X

Scoring Metric Predicted Value Implication
Glide Score -7.47 High Binding Affinity
Glide Energy -46.238 kcal/mol Favorable and Stable Binding

Data from a study on 4-methyl-N-(3-nitrophenyl)benzenesulfonamide.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

A predictive QSAR model for derivatives of this compound could be developed to guide the synthesis of new analogues with enhanced activity. This involves synthesizing a library of related compounds and testing their biological activity (e.g., as antibacterial or enzyme inhibitors). The resulting activity data (like IC50 values) is then correlated with calculated molecular descriptors of the compounds.

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques. tandfonline.com These methods generate statistical models based on the 3D structure of the molecules and their calculated steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govresearchgate.net For a series of benzenesulfonamide derivatives, such models have shown high predictive ability, with correlation coefficients (r²) often exceeding 0.9 and cross-validated coefficients (q²) indicating robustness. tandfonline.comresearchgate.net The resulting models can be used to predict the activity of yet-to-be-synthesized derivatives, prioritizing the most promising candidates and reducing the need for extensive experimental screening. nih.gov

The primary goal of a QSAR study is to identify the key physicochemical properties, or descriptors, that govern the biological activity of a compound series. For sulfonamides, several descriptors are consistently found to be important. nih.gov

Steric Properties: The size and shape of substituents on the benzene (B151609) ring and the sulfonamide nitrogen are crucial. CoMFA contour maps often reveal regions where bulky groups increase or decrease activity. For instance, the isopropyl group on the nitrogen of the target compound would have a specific steric influence that a QSAR model would quantify.

Electrostatic Properties: The distribution of charge in the molecule is critical for its interaction with polar residues in a protein active site. The electron-withdrawing nitro group and the polar sulfonyl group are major contributors to the electrostatic field. QSAR models for nitroaromatic compounds have shown that their activity can depend on molecular electrostatic potentials. researchgate.net

Hydrophobicity: The lipophilicity of the molecule influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

Hydrogen Bond Donors/Acceptors: The capacity to form hydrogen bonds is a key determinant of binding. The sulfonamide -NH- group is a crucial hydrogen bond donor, while the sulfonyl and nitro oxygens are key acceptors.

In QSAR studies of sulfonamide derivatives, descriptors related to the molecular dipole and surface area, such as the partial negative surface area (PNSA-1), have been identified as being highly influential on antibacterial activity. nih.gov

Table 3: Key Physicochemical Descriptors in Sulfonamide QSAR Models

Descriptor Class Specific Example(s) Influence on Biological Activity
Steric Fields CoMFA Steric Contours Defines optimal size and shape for substituents
Electrostatic Fields CoMSIA Electrostatic Contours Governs interactions with polar/charged residues
Hydrophobic Fields LogP, Hydrophobic Contours Affects membrane permeability and non-polar binding
H-Bonding Fields H-bond donor/acceptor counts Determines strength and number of hydrogen bonds
Quantum Chemical LUMO Energy, Dipole Moment Relates to electrophilicity and overall polarity

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide deep insights into the geometry, reactivity, and spectroscopic properties of this compound. Studies on related nitrobenzenesulfonamides using the B3LYP functional with a 6-311++G(d,p) basis set have successfully determined their molecular conformation and vibrational properties. nih.gov

DFT is used to optimize the molecule's 3D geometry and calculate various electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ekb.eg For nitroaromatic compounds, the low-lying LUMO, localized on the nitro group, is a key feature determining their electrophilic character and potential mechanisms of action. researchgate.net

Furthermore, DFT allows for the calculation of global reactivity descriptors and the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with biological targets. ekb.eg For this compound, the MEP would show negative potential around the oxygen atoms of the nitro and sulfonyl groups, and positive potential near the sulfonamide N-H proton.

Table 4: Electronic Properties Obtainable from DFT Calculations

Property Description Significance for the Compound
Optimized Geometry The lowest energy 3D structure (bond lengths, angles) Provides the most stable conformation for docking studies
HOMO Energy Energy of the highest occupied molecular orbital Indicates electron-donating capability
LUMO Energy Energy of the lowest unoccupied molecular orbital Indicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap Energy difference between HOMO and LUMO Relates to chemical reactivity and stability
Global Descriptors Hardness, Softness, Electrophilicity Index Quantifies overall reactivity
MEP Map Visualization of electrostatic potential on the surface Identifies sites for electrophilic and nucleophilic attack

In Silico ADME Predictions and Druggability Assessment of this compound

The evaluation of a compound's potential as a drug candidate is heavily reliant on its pharmacokinetic profile, which can be predicted with reasonable accuracy using computational, or in silico, methods. These predictions for this compound focus on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, providing a preliminary assessment of its druggability. This analysis is performed without any reference to clinical outcomes and is based on the molecule's structural characteristics.

The druggability of a compound is often initially assessed by its compliance with established guidelines, such as Lipinski's Rule of Five. These rules outline molecular properties that are common among orally active drugs. The key parameters include molecular weight, lipophilicity (expressed as logP), and the number of hydrogen bond donors and acceptors.

Computational models provide predictions for these and other important pharmacokinetic properties. For a structural analogue, N-ISOPROPYL-4-NITRO-BENZENESULFONAMIDE, which lacks the 4-methyl group, the following physicochemical properties have been computationally predicted and are presented as a close approximation for the title compound.

Table 1: Predicted Physicochemical Properties

Property Predicted Value
Molecular Formula C₁₀H₁₄N₂O₄S
Molecular Weight 258.29 g/mol
LogP (Octanol/Water) 2.15
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5

These foundational properties are used to assess compliance with Lipinski's rules and to predict broader ADME characteristics.

Table 2: In Silico ADME Predictions

ADME Parameter Predicted Outcome Significance
Absorption
Gastrointestinal (GI) Absorption High Indicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeant No Suggests the compound is unlikely to cross into the central nervous system.
Distribution
Plasma Protein Binding High The compound is likely to be extensively bound to plasma proteins, affecting its free concentration.
Metabolism
CYP450 2D6 Inhibitor No Unlikely to interfere with the metabolism of drugs processed by this key enzyme.
Excretion

Detailed Research Findings

The in silico analysis of this compound suggests a favorable profile for a potential drug candidate based on several key predicted parameters.

The predicted molecular weight of 258.29 g/mol is well under the 500 g/mol threshold set by Lipinski's Rule of Five, which is a positive indicator for oral bioavailability. The lipophilicity, represented by a LogP value of 2.15, also falls within the desirable range (typically under 5), suggesting a good balance between solubility in aqueous and lipid environments, which is crucial for absorption and distribution.

The molecule has one hydrogen bond donor and five hydrogen bond acceptors. These values are within the limits of Lipinski's rule (≤5 donors, ≤10 acceptors), further strengthening its drug-like profile. A low number of rotatable bonds (3) indicates a degree of molecular rigidity, which can be beneficial for binding to a biological target.

Predictions for gastrointestinal absorption are high, suggesting that the compound is likely to be well-absorbed when administered orally. However, the model predicts that it will not permeate the blood-brain barrier, indicating a lower likelihood of central nervous system activity or side effects. This could be advantageous depending on the intended therapeutic target.

In terms of metabolism, the compound is not predicted to be an inhibitor of Cytochrome P450 2D6, a major enzyme involved in drug metabolism. This reduces the potential for drug-drug interactions with other medications that are substrates for this enzyme.

Future Research Directions for N Isopropyl 4 Methyl 3 Nitro 1 Benzenesulfonamide

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is a cornerstone of chemical research. Future efforts in this area could focus on optimizing the synthesis of N-ISOPROPYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE. Key areas of exploration may include the investigation of novel catalysts, alternative starting materials, and greener reaction conditions to improve yield and reduce environmental impact. A comparative analysis of different synthetic strategies would be invaluable for identifying the most robust and economically viable pathway for producing the compound in quantities sufficient for extensive preclinical evaluation.

Discovery of Undiscovered Biological Targets for the Compound

A critical step in understanding the potential of this compound is the identification of its biological targets. High-throughput screening assays against a diverse panel of enzymes, receptors, and other protein targets could reveal potential interactions. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction could be employed to systematically identify and validate molecular partners. The discovery of specific biological targets would provide a foundation for understanding the compound's mechanism of action and its potential therapeutic applications.

Advanced Mechanistic Elucidation of Biological Actions

Once a biological target is identified, the next logical step is to unravel the precise mechanism by which this compound exerts its effects. This would involve a combination of in vitro and cell-based assays to study the compound's impact on cellular signaling pathways, gene expression, and other physiological processes. Biophysical techniques such as X-ray crystallography or cryo-electron microscopy could provide atomic-level insights into the binding interaction between the compound and its target. A thorough understanding of its mechanism of action is crucial for its development as a research tool or therapeutic agent.

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

With a validated biological target and a clear understanding of the structure-activity relationship, the rational design and synthesis of next-generation analogues can be undertaken. This would involve systematically modifying the chemical structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. A focused library of analogues could be synthesized and screened to identify compounds with superior performance. This iterative process of design, synthesis, and testing is fundamental to the development of optimized lead compounds.

Development of this compound as a Preclinical Research Tool

Beyond its potential therapeutic applications, this compound could be developed as a valuable preclinical research tool. If it is found to selectively modulate a specific biological pathway, it could be used to probe the function of that pathway in various disease models. The development of chemical probes based on this scaffold could aid in the validation of new drug targets and the elucidation of complex biological processes. This would contribute significantly to the broader scientific understanding of cellular and molecular biology.

Q & A

Q. What are the standard synthetic routes for N-isopropyl-4-methyl-3-nitro-1-benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sulfonylation of a substituted aniline derivative followed by nitration and alkylation. Key steps include:

  • Sulfonylation : Reacting 4-methyl-3-nitroaniline with isopropylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide backbone.
  • Nitration : Introducing the nitro group at the 3-position using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C to avoid over-nitration).
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product .

Q. Optimization Strategies :

  • Temperature Control : Maintaining low temperatures during nitration prevents side reactions like ring sulfonation.
  • Catalysis : Using Lewis acids (e.g., FeCl₃) can enhance regioselectivity in nitration .
  • Yield Monitoring : Reaction progress is tracked via TLC (Rf ≈ 0.5 in hexane/EtOAc 3:1) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons (δ 7.8–8.2 ppm), isopropyl CH₃ (δ 1.2–1.4 ppm), and methyl group (δ 2.5 ppm) confirm substitution patterns .
    • ¹³C NMR : Sulfonamide S=O carbons (δ 42–45 ppm) and nitro group (δ 148 ppm) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 312.12 m/z) and fragmentation patterns (e.g., loss of –SO₂–iPr group) .
  • Infrared (IR) Spectroscopy : Peaks at 1350 cm⁻¹ (asymmetric S=O stretch) and 1520 cm⁻¹ (NO₂ stretch) confirm functional groups .

Q. Purity Assessment :

  • HPLC : Retention time consistency (C18 column, acetonitrile/water gradient) ensures >95% purity.
  • Melting Point : Sharp melting range (e.g., 145–147°C) indicates homogeneity .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or biological interactions of this compound?

  • Density Functional Theory (DFT) :
    • Calculates molecular electrostatic potentials (MEPs) to identify electrophilic/nucleophilic sites (e.g., nitro group as electron-deficient center) .
    • Predicts bond dissociation energies (BDEs) for nitro reduction pathways .
  • Molecular Docking :
    • Screens against sulfonamide-binding enzymes (e.g., carbonic anhydrase) to assess inhibitory potential. Docking scores correlate with experimental IC₅₀ values .
  • ADMET Prediction :
    • Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ≈ 2.8 suggests moderate lipophilicity) .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Case Example : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects or proton exchange.
    • Validation Steps :

Solvent Correction : Re-run NMR in deuterated DMSO to compare with DFT-simulated shifts (δ ± 0.3 ppm tolerance) .

Dynamic Effects : MD simulations account for conformational flexibility (e.g., rotation of isopropyl group) .

X-ray Crystallography : Resolve absolute configuration if crystal structures conflict with predicted geometries .

  • Statistical Tools :
    • Bland-Altman plots quantify systematic biases between experimental and computed data .

Methodological Considerations

  • Research Design : Methodological studies emphasize sampling strategies (e.g., stratified random sampling of reaction conditions) to reduce bias .
  • Data Analysis : Mixed-effects models account for batch-to-batch variability in synthesis yields .
  • Reporting Standards : Adhere to guidelines like MISTIC for transparent reporting of methodological choices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.